molecular formula C11H16Cl2O2 B14382381 1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane CAS No. 89995-48-2

1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane

Cat. No.: B14382381
CAS No.: 89995-48-2
M. Wt: 251.15 g/mol
InChI Key: UGYFEEVOZFXYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[214~5~2~3~]undecane is a chemical compound with the molecular formula C₁₁H₁₆Cl₂O₂ It is a complex organic molecule characterized by its unique spiro structure, which includes two spiro-connected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane typically involves multiple steps, starting from simpler organic precursors. The process often includes:

    Formation of the spiro rings: This can be achieved through cyclization reactions, where specific conditions such as temperature, pressure, and catalysts are carefully controlled.

    Dimethylation: This step involves the addition of methyl groups, often using reagents like methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.

    Reduction: Usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through specific pathways, which can include:

    Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.

    Receptor interaction: Modulating receptor activity by acting as an agonist or antagonist.

    DNA/RNA interaction: Interfering with genetic material, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]decane: A closely related compound with a similar structure but different ring sizes.

    1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]dodecane: Another similar compound with an additional carbon atom in the ring structure.

Uniqueness

1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane is unique due to its specific spiro configuration and the presence of both chlorine and methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89995-48-2

Molecular Formula

C11H16Cl2O2

Molecular Weight

251.15 g/mol

IUPAC Name

2,2-dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.45.23]undecane

InChI

InChI=1S/C11H16Cl2O2/c1-8(2)10(7-11(10,12)13)15-9(14-8)5-3-4-6-9/h3-7H2,1-2H3

InChI Key

UGYFEEVOZFXYGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC2(Cl)Cl)OC3(O1)CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.